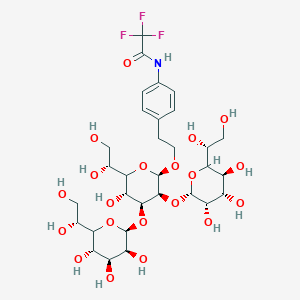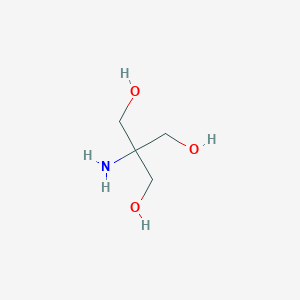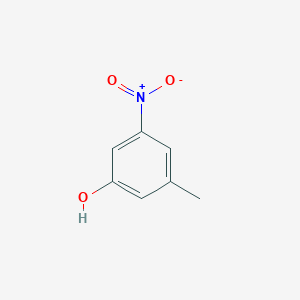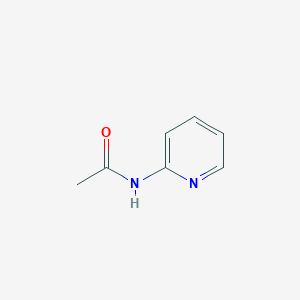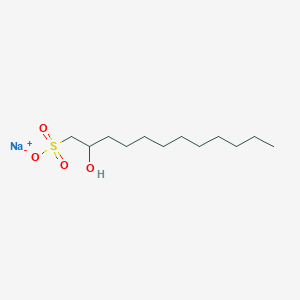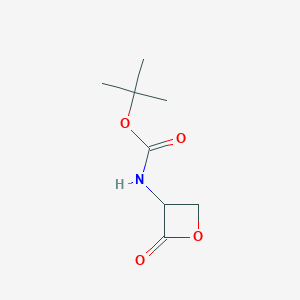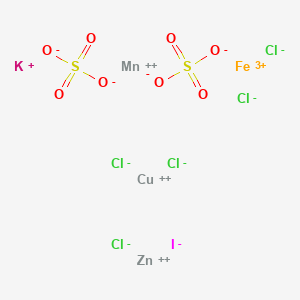
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
Overview
Description
The elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate are essential to many biochemical and physiological processes in the human body. These elements play a crucial role in maintaining proper bodily functions and are often used in scientific research to study their effects on the body.
Mechanism of Action
The mechanism of action for these elements varies depending on the specific element. Copper acts as a cofactor for many enzymes, while potassium plays a role in nerve function and muscle contraction. Zinc is involved in many enzymatic reactions and plays a role in wound healing. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Biochemical and Physiological Effects
These elements have various biochemical and physiological effects on the human body. Copper plays a role in the immune system and the development of connective tissue. Potassium is involved in nerve function and muscle contraction, while zinc plays a role in wound healing and the immune system. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using these elements in lab experiments include their availability and affordability, as well as their well-studied properties and effects on the body. However, the limitations of using these elements in lab experiments include potential toxicity and the need for proper handling and disposal.
Future Directions
For research on these elements include further studies on their effects on the body and their potential use in medical treatments. Additionally, research on the environmental impact of these elements and their use in industry will continue to be important. Further research on the synthesis and properties of these elements will also be necessary for their continued use in scientific research and applications.
In conclusion, the elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate play a crucial role in many biochemical and physiological processes in the human body. Their use in scientific research has led to a better understanding of their effects on the body and their potential use in medical treatments. Further research on these elements will continue to be important for their continued use in scientific research and applications.
Synthesis Methods
The synthesis method for these elements varies depending on the specific element. Copper can be synthesized through a process of electrolysis, while potassium can be synthesized through the reaction of potassium hydroxide with an acid. Zinc can be synthesized through the reaction of zinc oxide with sulfuric acid, and iron(3+) can be synthesized through the reaction of iron(2+) with an oxidizing agent. Manganese(2+) can be synthesized through the reaction of manganese dioxide with sulfuric acid, and pentachloride can be synthesized through the reaction of chlorine gas with phosphorus pentachloride. Iodide can be synthesized through the reaction of iodine with potassium hydroxide, and disulfate can be synthesized through the reaction of sulfuric acid with sulfur trioxide.
Scientific Research Applications
These elements are often used in scientific research to study their effects on the human body. Copper is used in research on the immune system, as well as in studies on the development of cancer. Potassium is used in research on the nervous system, and zinc is used in research on the immune system and wound healing. Iron(3+) is used in research on the cardiovascular system, while manganese(2+) is used in research on the nervous system and bone health. Pentachloride is used in research on the environment and water treatment, while iodide is used in research on thyroid function. Disulfate is used in research on the chemical industry and the production of batteries.
properties
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
CAS RN |
141563-76-0 | |
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)

